2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide
Overview
Description
“2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide” is a chemical compound . It is also known as 2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-fluorobenzamide .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For instance, a microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine has been described . The reaction involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . Crystal structures of related compounds have also been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial properties of sulfonamides containing similar chemical structures, highlighting their effectiveness against a range of pathogens. For example, sulfonamides with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have been found to exhibit significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, although their antifungal potency was minimal (Krátký et al., 2012). Another study on Schiff bases derived from sulfonamides showed promising antibacterial and antifungal activities, underscoring the potential of these compounds in creating effective antimicrobial agents (Chohan et al., 2010).
Interaction with Biological Molecules
Fluorescence and UV–vis spectral studies on p-hydroxycinnamic acid derivatives, including those similar to the compound of interest, revealed insights into their interactions with bovine serum albumin (BSA), providing a foundation for understanding the bioavailability and pharmacokinetics of these molecules (Meng et al., 2012).
Environmental Degradation
The degradation of chlorimuron-ethyl, a herbicide with a structure related to the compound , by Aspergillus niger, was studied, revealing microbial pathways that could potentially be harnessed for the bioremediation of sulfonamide-contaminated environments (Sharma et al., 2012).
Synthesis and Chemical Analysis
The synthesis of novel heterocyclic inhibitors of matrix metalloproteinases, including thiadiazines with related structural features, offers insights into the development of new therapeutic agents targeting various pathologies associated with matrix metalloproteinase activity (Schröder et al., 2001). Additionally, studies on the crystal structure of related compounds provide valuable information for the design and optimization of sulfonamide-based drugs (Li et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound 2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide likely interacts with its targets through aromatic nucleophilic substitution . This reaction involves the replacement of a halogen atom (in this case, chlorine) by a nucleophile, which in this context is likely an enzyme or other protein within the cell .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact a variety of cellular processes, including signal transduction pathways, cell cycle progression, and apoptosis .
Result of Action
As a potential kinase inhibitor, it may interfere with the activity of kinases and disrupt various cellular processes, potentially leading to effects such as inhibited cell growth or induced cell death .
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-9-8-10(2)18-15(17-9)20-24(22,23)13-6-4-12(5-7-13)19-14(21)11(3)16/h4-8,11H,1-3H3,(H,19,21)(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFHTHGZNGJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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